5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride
Description
5-Nitro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 39217-91-9) is a nitro-substituted tetrahydroquinoline derivative with the molecular formula C₉H₁₀N₂O₂·HCl and a molecular weight of 178.19 g/mol . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Key properties include:
Properties
IUPAC Name |
5-nitro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10H,2-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSHHJAYRTPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroquinoline. This can be achieved by treating 1,2,3,4-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the nitro compound with hydrochloric acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 5-Amino-1,2,3,4-tetrahydro-quinoline hydrochloride.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals . It plays a crucial role in developing analgesics and anti-inflammatory drugs. Its derivatives have been linked to various therapeutic effects, particularly in pain management and inflammation reduction .
Case Study: Analgesic Development
A notable study highlighted the synthesis of tetrahydroquinoline derivatives that exhibited potent analgesic properties in animal models. These compounds showed significant efficacy in reducing pain associated with neuropathic conditions .
Neuroscience Research
This compound is also pivotal in neuroscience research , particularly for investigating neuroprotective effects and potential treatments for neurodegenerative diseases such as Alzheimer’s. Its ability to modulate neuronal signaling pathways makes it a candidate for developing neuroprotective agents .
Case Study: Neuroprotection
Research demonstrated that certain tetrahydroquinoline derivatives could reverse thermal hyperalgesia in rat models. These findings suggest their potential use in therapeutic strategies for managing chronic pain conditions related to neurodegeneration .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing complex molecules . Its structural versatility allows chemists to create various derivatives that can be utilized in different chemical applications .
Synthesis Techniques
Recent literature has detailed several synthetic approaches involving this compound:
- Domino reactions : These reactions facilitate the formation of tetrahydroquinolines with complex substitution patterns.
- Reduction and cyclization methods : These techniques are employed to achieve high yields of desired products while maintaining structural integrity .
The compound is extensively studied for its biological properties , including antibacterial and antifungal activities. Researchers have explored its potential as a new class of antimicrobial agents due to its efficacy against various pathogens .
Case Study: Antimicrobial Properties
A study evaluated the antibacterial activity of synthesized tetrahydroquinoline derivatives against several bacterial strains. Results indicated promising activity levels, suggesting further exploration into their therapeutic applications as antimicrobial agents .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in analytical methods . It aids in the quantification and detection of related compounds in various samples, ensuring quality control during manufacturing processes .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs | Effective analgesic properties demonstrated in animal models |
| Neuroscience Research | Investigates neuroprotective effects for neurodegenerative diseases | Reversed thermal hyperalgesia in rat models |
| Organic Synthesis | Building block for complex molecule synthesis | High yields achieved through domino reactions |
| Biological Activity Studies | Explores antibacterial and antifungal activities | Promising antimicrobial activity against various pathogens |
| Analytical Chemistry | Standard for quantification and detection | Ensures quality control in pharmaceutical manufacturing |
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
5-Nitro-1,10-phenanthroline
CAS : 4199-88-6 | Molecular Formula : C₁₂H₇N₃O₂ | Molecular Weight : 225.20 g/mol .
| Property | 5-Nitro-1,2,3,4-tetrahydroquinoline HCl | 5-Nitro-1,10-phenanthroline |
|---|---|---|
| Core Structure | Partially saturated quinoline | Rigid phenanthroline tricycle |
| Nitro Position | 5-position | 5-position |
| Melting Point | Not reported | 202–204°C |
| Applications | Potential pharmaceutical intermediate | Metal chelation, catalysis |
| Key Differences | Reduced aromaticity, hydrochloride salt | Rigid structure, higher MW |
- Structural and Functional Insights: Unlike the tetrahydroquinoline derivative, 5-nitro-1,10-phenanthroline’s rigid tricyclic structure enhances its ability to coordinate metals, making it valuable in catalysis or analytical chemistry . Its higher molecular weight (225.20 vs. 178.19) and melting point reflect greater stability.
6-Methyl-1,2,3,4-tetrahydroquinoline
CAS : 91-61-2 | Molecular Formula : C₁₀H₁₃N | Molecular Weight : 147.22 g/mol .
| Property | 5-Nitro-1,2,3,4-tetrahydroquinoline HCl | 6-Methyl-1,2,3,4-tetrahydroquinoline |
|---|---|---|
| Substituent | Nitro (electron-withdrawing) | Methyl (electron-donating) |
| Hazard Profile | Multiple hazards (H302, H315, etc.) | No specific hazard statements |
| Molecular Weight | 178.19 g/mol | 147.22 g/mol |
| Applications | Reactive intermediate | Organic synthesis building block |
- Reactivity and Safety: The nitro group in 5-nitro-tetrahydroquinoline increases its electrophilic character and toxicity compared to the methyl-substituted analog. The absence of hazard statements for 6-methyl-tetrahydroquinoline suggests lower reactivity risks .
5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
CAS: 103030-69-9 | Molecular Formula: C₁₀H₁₄ClNO | Molecular Weight: 199.68 g/mol .
| Property | 5-Nitro-1,2,3,4-tetrahydroquinoline HCl | 5-Methoxy-tetrahydroisoquinoline HCl |
|---|---|---|
| Core Structure | Quinoline derivative | Isoquinoline derivative |
| Substituent | Nitro | Methoxy |
| Molecular Weight | 178.19 g/mol | 199.68 g/mol |
| Applications | Unspecified (potential drug precursor) | Pharmaceutical research |
- Structural Nuances: The isoquinoline scaffold differs in nitrogen positioning, altering electronic properties. The methoxy group improves solubility in organic media, whereas the nitro group enhances electrophilicity.
Biological Activity
5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound belongs to the tetrahydroquinoline class of compounds, which have been studied for their varied biological activities including antitumor, antimicrobial, and neuroprotective effects. The nitro group in this compound may enhance its reactivity and biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway. One derivative exhibited significant antiproliferative activity at micromolar concentrations and was shown to suppress colony formation and migration in HCT-116 cells . This suggests that 5-nitro derivatives may similarly affect cancer cell dynamics.
Neuroprotective Effects
Tetrahydroquinoline derivatives are also being investigated for their neuroprotective properties . Research indicates that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The presence of the nitro group could potentially enhance these neuroprotective effects by influencing the compound's interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Oxidative Stress Induction : Similar to other tetrahydroquinolines, it may induce cellular stress by increasing reactive oxygen species (ROS) levels.
- PI3K/AKT/mTOR Pathway Modulation : This pathway is crucial in regulating cell growth and survival; compounds targeting this pathway can lead to apoptosis in cancer cells .
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Colorectal Cancer Study : A study synthesized various tetrahydroquinolinones and found that one compound significantly inhibited CRC cell proliferation through ROS generation and pathway modulation .
- Antimicrobial Efficacy : In a review of quinoline derivatives, it was noted that certain compounds showed over 80% reduction in bacterial load in vivo models . While specific data on this compound is lacking, its structural similarities suggest potential for similar efficacy.
Q & A
Q. What are the recommended synthetic routes for preparing 5-nitro-1,2,3,4-tetrahydro-quinoline hydrochloride, and how can purity be optimized?
The compound is synthesized via catalytic hydrogenation of nitro precursors (e.g., 5-nitro-1,3-dihydro-2H-indol-2-one) followed by hydrochlorination. Key steps include:
- Catalytic hydrogenation : Use palladium-on-carbon (Pd/C) under H₂ pressure to reduce the nitro group .
- Chloroacetylation : React intermediates with 2-chloroacetyl chloride in anhydrous conditions to introduce reactive groups .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) removes unreacted starting materials. Recrystallization in ethanol improves purity (>97%) .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; if exposed, rinse eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents (e.g., HNO₃) .
Q. How can researchers validate the structural integrity of synthesized batches?
- 1H NMR : Compare spectra with literature data for analogous tetrahydroquinoline derivatives to confirm stereochemistry and substituent positions .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect impurities like unreacted nitro precursors .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity in related tetrahydroquinoline derivatives?
Structure-activity relationship (SAR) studies on analogs (e.g., 5-trifluoromethyl or 7-chloro derivatives) reveal:
- Nitro group position : Para-nitro (as in 5-nitro derivatives) enhances electron-withdrawing effects, improving binding to target enzymes .
- Halogenation : Chlorine at position 7 increases lipophilicity, enhancing blood-brain barrier penetration in CNS studies .
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to validate hypotheses .
Q. How should researchers address contradictory data in reaction yields or biological assay results?
Q. What experimental strategies mitigate instability of the nitro group under acidic or high-temperature conditions?
- pH control : Maintain reactions at pH 6–8 using buffered solutions (e.g., phosphate buffer) to prevent nitro group reduction .
- Low-temperature synthesis : Conduct reactions at ≤25°C to avoid thermal decomposition .
- Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .
Q. What in vitro/in vivo models are suitable for evaluating the compound’s toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
